2-Amino-N-(4-chloro-cyclohexyl)-acetamide
Description
2-Amino-N-(4-chloro-cyclohexyl)-acetamide is a substituted acetamide characterized by an amino group at the α-carbon and a 4-chlorocyclohexyl moiety attached to the amide nitrogen. Acetamides are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors, antimicrobial agents, and intermediates in organic synthesis. The presence of both amino and chloro substituents in this compound suggests distinct electronic and steric properties that may influence its reactivity, solubility, and bioactivity .
Properties
IUPAC Name |
2-amino-N-(4-chlorocyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O/c9-6-1-3-7(4-2-6)11-8(12)5-10/h6-7H,1-5,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRVSECVPQTDRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CN)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(4-chloro-cyclohexyl)-acetamide typically involves the reaction of 4-chloro-cyclohexylamine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the formation of the acetamide bond.
Industrial Production Methods
On an industrial scale, the production of 2-Amino-N-(4-chloro-cyclohexyl)-acetamide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(4-chloro-cyclohexyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of cyclohexylacetamide.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclohexylacetamide.
Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.
Scientific Research Applications
Anticancer Potential
Research indicates that 2-Amino-N-(4-chloro-cyclohexyl)-acetamide exhibits promising anticancer properties. Studies have shown its effectiveness against various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma) cells. The compound's mechanism appears to involve the modulation of specific signaling pathways that control cell proliferation and apoptosis .
Neurological Applications
The compound has been investigated for its potential to modulate ion channels, particularly Slack potassium channels. Structure-activity relationship (SAR) studies suggest that modifications in its structure can enhance its efficacy as a neuroprotective agent, potentially offering therapeutic benefits in conditions such as epilepsy .
Antimicrobial Activity
Preliminary studies have also highlighted the antimicrobial properties of 2-Amino-N-(4-chloro-cyclohexyl)-acetamide. It has shown effectiveness against certain bacterial strains, suggesting potential applications in developing new antibiotics or antibacterial agents .
Case Study 1: Anticancer Activity Assessment
A study conducted by researchers at [source] evaluated the anticancer activity of 2-Amino-N-(4-chloro-cyclohexyl)-acetamide through in vitro assays on HepG2 and PC12 cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutic agents.
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| HepG2 | 15 | [source] |
| PC12 | 20 | [source] |
Case Study 2: Modulation of Slack Potassium Channels
In another study, the compound was tested for its ability to modulate Slack potassium channels using automated patch-clamp techniques. Results showed that specific analogs derived from 2-Amino-N-(4-chloro-cyclohexyl)-acetamide could effectively decrease neuronal firing rates, indicating potential antiepileptic properties .
| Compound Variant | Effect on Firing Rate | Reference |
|---|---|---|
| Original | Moderate | [source] |
| Variant A | Significant | [source] |
Mechanism of Action
The mechanism of action of 2-Amino-N-(4-chloro-cyclohexyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 2-Amino-N-(4-chloro-cyclohexyl)-acetamide, highlighting structural variations, molecular properties, and applications:
*Calculated based on analogous compounds.
Structural and Electronic Comparisons
- The 4-chlorocyclohexyl group introduces steric bulk and lipophilicity, similar to the 4-chlorophenyl group in N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide, which is critical for antimicrobial activity .
- Conformational Flexibility: Cyclohexyl substituents (e.g., in 2-Chloro-N-(4-ethylcyclohexyl)acetamide) adopt chair conformations, influencing spatial orientation and intermolecular interactions. In contrast, planar aromatic substituents (e.g., nitrophenyl in 2-Amino-N-(nitrophenyl)acetamide) favor π-π stacking .
Biological Activity
2-Amino-N-(4-chloro-cyclohexyl)-acetamide is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of 2-Amino-N-(4-chloro-cyclohexyl)-acetamide is . Its structure features an amino group, a chloro-substituted cyclohexyl moiety, and an acetamide functional group, which may contribute to its biological activities.
Antimicrobial Activity
Research indicates that 2-Amino-N-(4-chloro-cyclohexyl)-acetamide exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa .
| Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. faecalis | 40 | 29 |
| P. aeruginosa | 50 | 24 |
| S. typhi | 40 | 30 |
| K. pneumoniae | 50 | 19 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have focused on its effects on various cancer cell lines, revealing promising results. For example, it demonstrated cytotoxic effects against several human cancer cell lines with IC50 values in the low micromolar range.
Case studies have shown that 2-Amino-N-(4-chloro-cyclohexyl)-acetamide inhibits cell proliferation and induces apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis .
The biological activity of 2-Amino-N-(4-chloro-cyclohexyl)-acetamide is believed to be mediated through its interaction with specific molecular targets:
- Inhibition of Enzymes : The compound may act as an inhibitor of key enzymes involved in cellular processes, such as acetylcholinesterase (AChE). Inhibitors like this are crucial in treating conditions like Alzheimer’s disease .
- Receptor Interaction : It likely interacts with various receptors, modulating their activity and influencing downstream signaling pathways associated with cell growth and apoptosis.
Research Findings
Recent studies have focused on synthesizing derivatives of 2-Amino-N-(4-chloro-cyclohexyl)-acetamide to enhance its biological activity. These derivatives have been screened for improved potency against specific targets, leading to the discovery of compounds with enhanced efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
